molecular formula C11H12O B1279149 5-Phenyl-4-pentyn-1-ol CAS No. 24595-58-2

5-Phenyl-4-pentyn-1-ol

Cat. No. B1279149
CAS RN: 24595-58-2
M. Wt: 160.21 g/mol
InChI Key: QQBCRIBCSOQZFZ-UHFFFAOYSA-N
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Description

Mechanism-based Inactivation of Cytochromes by 5-Phenyl-1-pentyne

The study on the inactivation of cytochromes P450 2E1 and 2B1 by 5-phenyl-1-pentyne revealed that this compound effectively inhibits P450 2E1-dependent p-nitrophenol hydroxylation. The inactivation process was NADPH- and time-dependent, following pseudo-first-order kinetics. The study provided detailed kinetic parameters such as maximal rate constants, half-maximal inactivation concentrations (KI), and partition ratios. The formation of a heme adduct was confirmed through HPLC and mass spectrometry, indicating a strong interaction between 5-phenyl-1-pentyne and the cytochrome's heme group .

Structure and Electroconductivity of Polyacetylene Derivative

The crystal structure of a polyacetylene derivative, specifically poly(5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne), was determined using X-ray diffraction. The study found that the polymer forms a smectic hexagonal structure with an alternating comblike conformation of side chains. Upon application of shear stress, the polymer chains align in a way that significantly enhances electroconductivity anisotropy, with the conductivity parallel to the backbone increasing upon doping with iodine .

Base-catalyzed Cycloisomerization of 5-cyano-pentyne Derivatives

A novel base-catalyzed cycloisomerization of 5-cyano-pentyne derivatives was developed, providing an efficient and metal-free synthesis of 3-cyano-4,5-dihydro-1H-pyrroles. The reaction is characterized by a tandem process that includes 1,3-cyano migration, resulting in good to excellent yields and demonstrating atom economy .

Synthesis and Desulfurization of 5-(Phenylthio)pyrano[3,2-c] benzopyrans

The synthesis of 5-(phenylthio)pyrano[3,2-c] benzopyrans was achieved through the reaction of 5-phenylthio-4-penten-1-ol with salicylaldehyde. The process involved in situ intramolecular cycloaddition of substituted o-quinonemethides, leading to high yields and the formation of isomers depending on the starting material's configuration. Further desulfurization steps allowed the conversion to other derivatives, showcasing the versatility of the synthetic approach .

Building Block for Synthesis of δ-Lactones

2-(Phenylthio)-2-penten-5-olide, derived from δ-valelolactone, was identified as a new building block for synthesizing 3-substituted δ-lactones. The compound exhibited high electrophilic reactivity towards carbon nucleophiles, enabling the synthesis of various 3-substituted pentan-5-olides and 2-penten-5-olides .

Crystal Structure of 5-{[(4′-Heptoxy-biphenylyl-4-yl)oxy]carbonyl}-1-pentyne

The crystal structure of 5-{[(4′-heptoxy-biphenylyl-4-yl)oxy]carbonyl}-1-pentyne was elucidated using wide-angle X-ray diffraction, transmission electron microscopy, and atomic force microscopy. The compound crystallizes in the monoclinic P112/m space group, with specific cell parameters and a calculated cell density. The study provides insights into the molecular arrangement and potential applications in material science .

Conformation-specific Spectroscopy

Conformation-specific spectroscopy was used to study 4-phenyl-1-butyne and 5-phenyl-1-pentyne. The research identified multiple conformations for each compound and used computational methods to predict low-energy structures. Rotational band contour analysis helped assign transitions to specific conformations, contributing to the understanding of the molecular structure and behavior of these compounds .

Synthesis of Pentenyl Phenyl Acrylic Acid

A concise synthesis of pentenyl phenyl acrylic acid, a structural unit of pepticinnamin E, was developed. The synthetic strategy involved a five-step procedure with high stereoselectivity and overall yield. Techniques such as the Wittig-Horner reaction and the Sonogashira reaction were employed, followed by hydrogenation to achieve the desired product .

Scientific Research Applications

Catalytic Applications

5-Phenyl-4-pentyn-1-ol has been studied for its role in catalytic reactions. A study by Pouy et al. (2012) revealed its use in intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, showing its potential in forming ether and imine products with high yield and stereoselectivity (Pouy et al., 2012).

Conformation-Specific Spectroscopy

The compound's unique structural features have been explored in conformation-specific spectroscopy. Research by Selby and Zwier (2005) on 5-phenyl-1-pentyne, a closely related compound, provided insights into its different low energy conformations and the effects on spectroscopic properties (Selby & Zwier, 2005).

Synthesis of Carbocyclic Rings

5-Phenyl-4-pentyn-1-ol is also a precursor in the synthesis of complex carbocyclic rings. Li et al. (2007) demonstrated its use in synthesizing seven-membered carbocyclic rings via a microwave-assisted process, underscoring its utility in organic synthesis (Li, Kyne, & Ovaska, 2007).

Pharmaceutical Research

In the context of pharmaceutical research, Koketsu et al. (2001) synthesized 1,4-oxaselenins from 5-phenyl-1-pentyne derivatives, showing potential as antitumor agents (Koketsu et al., 2001).

Organotransition Metal Chemistry

The compound's derivatives have been utilized in organotransition metal chemistry. Weyershausen et al. (2000) synthesized carbohydrate-derived 4-pentyn-1-ols, including 5-phenyl-4-pentyn-1-ol, for cycloisomerization at chromium or tungsten templates, leading to the formation of complex metal complexes (Weyershausen, Nieger, & Dötz, 2000).

Computational Studies

Computational studies have been conducted to understand the behavior of 5-phenyl-4-pentyn-1-ol in reactions. Sheng et al. (2002) carried out computational studies with density functional theory to explore its cycloisomerization processes, providing a deeper understanding of its chemical reactivity (Sheng, Musaev, Reddy, McDonald, & Morokuma, 2002).

Safety And Hazards

  • Flash Point : 62°C (closed cup) .
  • Storage Class : Combustible liquid (Class Code 10) .
  • Personal Protective Equipment : Use a dust mask type N95 , eyeshields, and gloves when handling .

properties

IUPAC Name

5-phenylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBCRIBCSOQZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456496
Record name 5-phenyl-4-pentyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-4-pentyn-1-ol

CAS RN

24595-58-2
Record name 5-phenyl-4-pentyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-phenyl-5-tetrahydropyranyloxypent-1-yne (0.2 g), absolute ethanol (4 ml) and p-toluenesulphonic acid (20 mg) was stirred at room temperature for 3 hours. The reaction mixture was diluted with water (40 ml) and extracted with ether (2×20 ml). The ether extracts were washed with saturated NaHCO3 solution, dried over MgSO4 and purified by chromatography on silica (20 g), eluting with 10% ether in hexane grading to 100% ether, followed by 10% ether acetate in ether. The solvent was removed to give 5-phenylpent-4-yn-1-ol as a colourless oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MJ Pouy, SA Delp, J Uddin, VM Ramdeen… - ACS …, 2012 - ACS Publications
… The conversion of 5-phenyl-4-pentyn-1-ol with 1 in C 6 D 5 NO 2 results in stereoselective … We performed calculations relevant to the conversion of 5-phenyl-4-pentyn-1-ol to 2-…
Number of citations: 63 pubs.acs.org
H Peng, Y Chen, L Chen, X He… - Journal of Polymer Science …, 2010 - Wiley Online Library
… Finally, the monomer HATP(OC6)2 and PATP(OC6)2 are prepared by 2,5-bis(4′-hexyloxyphenyl)benzoic acid with 4-pentyn-1-ol and 5-phenyl-4-pentyn-1-ol respectively, via …
Number of citations: 16 onlinelibrary.wiley.com
G Abbiati, A Contini, D Nava, E Rossi - Tetrahedron, 2009 - Elsevier
The cycloaddition reactions of ‘all-carbon’ 1,3-diazabuta-1,3-dienes with a few conjugated and unconjugated alkynyl ketenes are described. The reactions provide some interesting …
Number of citations: 21 www.sciencedirect.com
SA Delp - 2010 - search.proquest.com
… Reaction of 5-phenyl-4-pentyn-1-ol at 120 C with 2.1 (5 mol%) in C6D5NO2 produces only the Z-isomer, while in C6D6, the Z- and E-isomers are observed in a 6:1 ratio. .............................…
Number of citations: 2 search.proquest.com
RJ Shively Jr - 1994 - search.proquest.com
films the text directly from the original or copy submitted. Thus, some Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 3 search.proquest.com
KM Whitmore - 2012 - search.proquest.com
… The synthetic pathway that we developed utilized 4-pentyn-1-ol as a starting point, which was readily converted into 5-phenyl-4-pentyn-1-ol (2.1) by a Sonogashira cross-coupling …
Number of citations: 5 search.proquest.com
DZ Kurek - 2019 - open.library.ubc.ca
Efforts toward the development of a regioselective synthesis of functionalized indoles with nickel catalysis are reported. Unsymmetrical alkynes with various aromatic and heteroatom-…
Number of citations: 3 open.library.ubc.ca
J Yan - 1996 - search.proquest.com
The stereoselectivity of the intramolecular reaction of cyclopropylchromium carbene complexes with alkynes has been investigated. Variables examined were the effects of length of …
Number of citations: 2 search.proquest.com
K Motoyama, M Ikeda, Y Miyake, Y Nishibayashi - 2011 - Wiley Online Library
… , the resulting residue was purified by column chromatography (SiO 2 ; dichloromethane/hexane/ethyl acetate, 12:4:1) to give 2-benzyl-3-(4-methoxyphenyl)-5-phenyl-4-pentyn-1-ol (5a) …
KQ Vuong - 2006 - unsworks.unsw.edu.au
… and substrate (4-pentyn-1-ol, 6.6; 5-hexyn-1-ol, 6.11; 2-ethynylbenzyl alcohol, 6.3; 2-(1-hexynyl)benzyl alcohol, 6.4; 2-(2-phenylethynyl)benzyl alcohol, 6.5; and 5-phenyl-4-pentyn-1-ol, …
Number of citations: 2 unsworks.unsw.edu.au

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